(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
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Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. It belongs to the class of pyrazole-based compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Antifungal Activity
- Novel derivatives of the compound, with variations in the aryl group attached to the pyrazole and piperazine rings, have been synthesized and evaluated for their antifungal activities. A study found that derivatives with specific substitutions, such as 4-chlorophenyl, 4-fluorophenyl, and others, showed promising effects against fungal infections (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
- Another research focus has been on the antimicrobial properties of these compounds. For instance, some derivatives have been synthesized by condensing substituted chalcones with isoniazid, demonstrating good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group exhibited high antimicrobial activity (Satyender Kumar et al., 2012).
Antimycobacterial Activity
- The derivatives have also shown promising results in antimycobacterial studies. For example, a particular derivative demonstrated good activity against isoniazid-resistant Mycobacterium tuberculosis, with a minimum inhibitory concentration that indicates its potential in treating tuberculosis infections (M. A. Ali & M. Yar, 2007).
Chemical Synthesis and Characterization
- Research has also extended into the chemical synthesis methods and characterization of these compounds, exploring their potential applications in creating novel materials or drugs. For instance, nucleophilic displacement reactions have been employed to synthesize radiolabeled derivatives for studying cannabinoid receptors in the brain, highlighting the versatility of these compounds in various research fields (†. R. Katoch-Rouse & A. Horti, 2003).
properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-2-29-20-16-27(19-10-8-17(23)9-11-19)24-21(20)22(28)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZJAWAMAAGBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone |
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